4-{4-[5-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}morpholine
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Overview
Description
4-{4-[5-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}morpholine is a complex organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a triazole ring This compound is notable for its intricate structure, which includes a benzodioxole moiety and multiple phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[5-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}morpholine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1,3-benzodioxole moiety, which is then coupled with a diphenyl triazole intermediate. The final step involves the attachment of the morpholine ring to the phenyl group. Reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide or toluene. The reactions are usually carried out under inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to increase yield and efficiency. The use of high-throughput screening methods can also aid in optimizing reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
4-{4-[5-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Sodium hydride, lithium diisopropylamide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{4-[5-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural complexity and stability.
Mechanism of Action
The mechanism of action of 4-{4-[5-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 4-{4-[5-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}morpholine apart from similar compounds is its unique combination of a morpholine ring, a triazole ring, and a benzodioxole moiety. This structural complexity provides it with unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C31H28N4O3 |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
4-[4-[3-(1,3-benzodioxol-5-yl)-2,5-diphenyl-3H-1,2,4-triazol-4-yl]phenyl]morpholine |
InChI |
InChI=1S/C31H28N4O3/c1-3-7-23(8-4-1)30-32-35(27-9-5-2-6-10-27)31(24-11-16-28-29(21-24)38-22-37-28)34(30)26-14-12-25(13-15-26)33-17-19-36-20-18-33/h1-16,21,31H,17-20,22H2 |
InChI Key |
XHJPJCMKAATKSW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3C(N(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC7=C(C=C6)OCO7 |
Origin of Product |
United States |
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